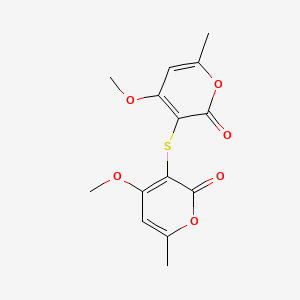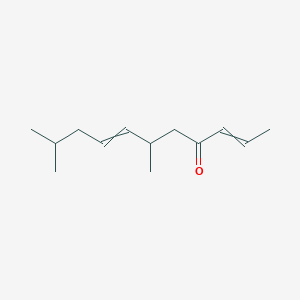
1,1,2,3,4-Pentachlorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,3,4-Pentachlorobutane is an organochlorine compound with the molecular formula C4H5Cl5 It is a derivative of butane where five hydrogen atoms are replaced by chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,2,3,4-Pentachlorobutane can be synthesized through the chlorination of butane. The reaction typically involves the use of chlorine gas (Cl2) under controlled conditions. The process requires careful monitoring of temperature and pressure to ensure selective chlorination at the desired positions on the butane molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow reactor where butane and chlorine gas are introduced. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,2,3,4-Pentachlorobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated alcohols or acids.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of compounds like 1,1,2,3,4-pentafluorobutane when reacted with fluorine sources.
Reduction: Formation of less chlorinated butane derivatives.
Oxidation: Formation of chlorinated alcohols or carboxylic acids.
Applications De Recherche Scientifique
1,1,2,3,4-Pentachlorobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of other chlorinated compounds and as a solvent in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1,1,2,3,4-Pentachlorobutane involves its interaction with various molecular targets. The chlorine atoms in the compound can form strong bonds with other atoms, leading to the formation of stable complexes. These interactions can affect the compound’s reactivity and its ability to participate in chemical reactions. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
- 1,1,1,3,3-Pentachlorobutane
- 1,2,2,3,4-Pentachlorobutane
- 1,1,2,3,3-Pentachlorobutane
Comparison: 1,1,2,3,4-Pentachlorobutane is unique due to the specific positions of the chlorine atoms on the butane backbone. This arrangement can influence its chemical properties and reactivity compared to other pentachlorobutane isomers. For example, the presence of chlorine atoms at different positions can affect the compound’s boiling point, solubility, and its behavior in chemical reactions.
Propriétés
Numéro CAS |
31391-27-2 |
|---|---|
Formule moléculaire |
C4H5Cl5 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
1,1,2,3,4-pentachlorobutane |
InChI |
InChI=1S/C4H5Cl5/c5-1-2(6)3(7)4(8)9/h2-4H,1H2 |
Clé InChI |
AGCPZMJBXSCWQY-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one](/img/structure/B14429990.png)

![(Propane-2,2-diyl)bis[(dichloromethyl)stannane]](/img/structure/B14430001.png)
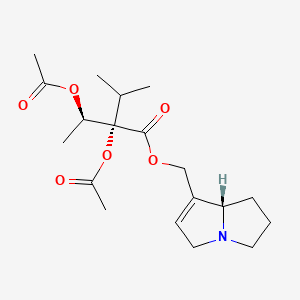
![Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B14430024.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)

![2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430036.png)
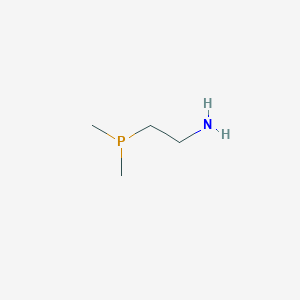
![9-Methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B14430050.png)
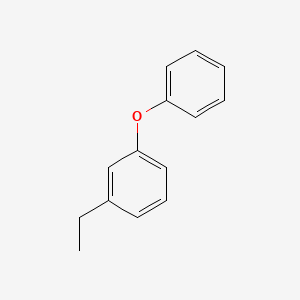
![Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate](/img/structure/B14430056.png)
